Muscimol-15N,d2 Hydrochloride
Description
Significance of Muscimol (B1676869) as a GABA-A Receptor Agonist in Central Nervous System Inhibition
Muscimol's primary mechanism of action is as a potent agonist at the GABA-A receptor, the main receptor for GABA. wikipedia.org By binding to the same site on the receptor as GABA, muscimol activates the receptor, leading to an influx of chloride ions into the neuron. wikipedia.orgtandfonline.com This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. wikipedia.org This action is crucial for maintaining the balance between excitation and inhibition in the brain, and its potent and selective nature makes muscimol an invaluable tool for studying the GABAergic system. wikipedia.orgapoembiotech.comnih.gov
The GABA-A receptors are not a single entity but rather a diverse family of subtypes with varying distributions and properties throughout the brain. nih.gov While muscimol is considered a prototypic agonist that can activate all GABA-A receptor subtypes, it shows a preference for high-affinity binding sites, which are particularly concentrated in forebrain regions. nih.gov This allows researchers to target and modulate specific neural circuits involved in various physiological and pathological processes.
Rationale and Importance of Isotopic Labeling (15N, d2) for Advanced Neuropharmacological Investigations
Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes. musechem.com In the case of Muscimol-15N,d2 Hydrochloride, a nitrogen atom is replaced with its heavier isotope, ¹⁵N, and two hydrogen atoms are replaced with deuterium (B1214612) (²H or d). lgcstandards.com This labeling offers several key advantages for neuropharmacological research:
Enhanced Analytical Detection: The increased mass of the labeled molecule allows for its clear differentiation from its naturally occurring, unlabeled counterpart in biological samples. This is particularly useful in techniques like mass spectrometry, where the distinct mass-to-charge ratio of the labeled compound enables precise quantification and tracking. nih.goveurisotop.com
Metabolic and Pharmacokinetic Studies: Isotopic labeling is instrumental in tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. musechem.com By administering the labeled compound, researchers can follow its journey and identify its metabolic products, providing crucial information about its fate within a biological system.
Receptor Binding Assays: Labeled ligands are essential for studying receptor binding characteristics. While tritium (B154650) (³H) has historically been used for this purpose with muscimol, stable isotopes offer a non-radioactive alternative for certain applications. nih.gov
NMR Spectroscopy: The presence of ¹⁵N can be exploited in nuclear magnetic resonance (NMR) spectroscopy to gain detailed insights into the structure and dynamics of the molecule and its interaction with its receptor. rsc.org
Overview of this compound as a Research Tool in Contemporary Neuroscience
This compound serves as a sophisticated research tool that builds upon the foundational utility of unlabeled muscimol. Its isotopic labeling allows for more quantitative and mechanistically detailed studies. For example, researchers can use this compound to:
Precisely measure the density and distribution of GABA-A receptors in different brain regions under various conditions.
Investigate the effects of other drugs on the binding and function of muscimol at GABA-A receptors.
Elucidate the metabolic pathways of muscimol and how they might be altered in disease states.
Conduct in-depth structural studies of the muscimol-GABA-A receptor interaction.
The ability to perform these advanced investigations is critical for unraveling the complexities of the GABAergic system and its role in neurological and psychiatric disorders. Research using muscimol has contributed to our understanding of conditions like epilepsy, anxiety, and neuropathic pain. wikipedia.orgnih.govnih.gov The development of isotopically labeled versions like this compound continues to push the boundaries of neuropharmacological research, offering a more refined lens through which to view the intricate workings of the brain.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7ClN2O2 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
InChI Key |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=O)NO1)[15NH2].Cl |
Canonical SMILES |
C1=C(ONC1=O)CN.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Isotopically Labeled Muscimol Analogues
Historical Context and Evolution of Muscimol (B1676869) Synthesis
Muscimol was first isolated from Amanita pantherina in 1964. wikipedia.org The first chemical synthesis was reported by Gagneux in 1965. wikipedia.org This two-step process began with the reflux of 3-bromo-5-aminomethyl-isoxazole in a methanol (B129727) and potassium hydroxide (B78521) mixture to yield 3-methoxy-5-aminomethyl-isoxazole. Subsequent hydrolysis of the methoxy (B1213986) group with concentrated hydrochloric acid produced muscimol. wikipedia.org However, this method was reported to have reproducibility issues and gave modest yields. wikipedia.org
| Synthetic Route | Key Starting Materials | Key Steps | Reported Overall Yield |
| Gagneux (1965) | 3-bromo-5-aminomethyl-isoxazole | 1. O-methylation 2. Hydrolysis | ~30% |
| McCarry | Propargyl chloride, ethyl chloroformate, hydroxylamine | 1. Acetylide formation & acylation 2. Isoxazole (B147169) formation 3. Ammonolysis | 18.7% |
| Varasi | 2,3-Dichloro-1-propene, dibromoformaldoxime | 1,3-dipolar cycloaddition/elimination | Not explicitly stated, but described as convenient and gram-scale. semanticscholar.org |
Strategies for Site-Specific Incorporation of Nitrogen-15 and Deuterium (B1214612) Isotopes
The synthesis of Muscimol-15N,d2 Hydrochloride requires the specific introduction of a Nitrogen-15 (¹⁵N) atom into the aminomethyl group and two Deuterium (d) atoms onto the adjacent methylene (B1212753) carbon. This dual-labeling strategy is particularly useful for mass spectrometry-based quantification, where the labeled compound serves as an internal standard.
The key to synthesizing this compound lies in the preparation of isotopically enriched precursors.
Nitrogen-15 Labeling: The ¹⁵N isotope is typically introduced using a commercially available, highly enriched source such as [¹⁵N]ammonium chloride ([¹⁵N]H₄Cl) or [¹⁵N]ammonia ([¹⁵N]H₃). alfa-chemistry.com These precursors can be used in reactions where an amino group is introduced. For instance, in a synthesis pathway that involves the amination of a halo-methyl intermediate, [¹⁵N]ammonia or a derivative can be used as the nucleophile to install the ¹⁵N-labeled aminomethyl group. wikipedia.orgalfa-chemistry.com
Deuterium Labeling: The introduction of deuterium at the methylene position adjacent to the amino group requires a deuterated building block. One common strategy is the reduction of a suitable precursor, such as a nitrile or an ester, with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). For example, the reduction of a 5-cyano-isoxazole derivative with LiAlD₄ would yield the corresponding aminomethyl-d2 group. Alternatively, methods for the direct deuteration of heterocyclic compounds have been developed, such as the use of D₂O in the presence of a catalyst, which could potentially be applied to an isoxazole intermediate. rsc.org
A potential pathway could involve the following key steps:
Preparation of a Labeled Intermediate: A precursor such as 5-(chloromethyl)isoxazol-3-ol or a protected version thereof would be required.
Introduction of the Labeled Aminomethyl Group: A common route to muscimol involves the reaction of a 5-(halomethyl)isoxazole with ammonia. wikipedia.org To create the dual-labeled analogue, this step would be modified. A plausible precursor would be a 5-formyl or 5-cyano-isoxazole derivative. The deuterium atoms could be introduced by reduction of the cyano group with a deuterated reducing agent like LiAlD₄. The ¹⁵N atom would be introduced by using a ¹⁵N-labeled amine source. A more direct approach would be the Gabriel synthesis using [¹⁵N]potassium phthalimide (B116566) followed by deuteride reduction steps, or a reductive amination of a 5-formylisoxazole with [¹⁵N]ammonia and a reducing agent.
Deprotection (if necessary): If protecting groups are used for the hydroxyl function of the isoxazole ring during the synthesis, a final deprotection step would be required. For example, a methoxy group, often used as a hydroxyl protecting group in muscimol syntheses, can be cleaved using strong acids like hydrobromic acid. wikipedia.orgsciencemadness.org
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the freebase muscimol analogue with hydrochloric acid (HCl), often as a solution in an organic solvent like ethanol (B145695) or ether, to precipitate the stable hydrochloride salt. sciencemadness.org
Analytical Verification of Isotopic Purity and Structural Integrity in Synthesized Compounds
After synthesis, it is crucial to verify the chemical identity, isotopic incorporation, and purity of the final product, this compound. A combination of analytical techniques is employed for this purpose.
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the successful incorporation of isotopes. The molecular weight of unlabeled muscimol is 114.10 g/mol . For this compound, the expected mass would increase due to the presence of one ¹⁵N atom (mass difference of +1 compared to ¹⁴N) and two deuterium atoms (mass difference of +1 each compared to ¹H). Therefore, the labeled muscimol freebase would have a nominal mass of 117. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, providing strong evidence for the correct elemental composition and isotopic labeling. Tandem mass spectrometry (MS/MS) would further confirm the location of the labels by analyzing the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific location of the isotopic labels.
¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the methylene protons (CH₂) of the aminomethyl group would be absent or significantly reduced in intensity, confirming the successful deuteration at this position.
¹³C NMR: The carbon spectrum would show a signal for the deuterated carbon, which would appear as a multiplet due to C-D coupling, and its chemical shift might be slightly altered compared to the unlabeled compound.
¹⁵N NMR: Direct ¹⁵N NMR or indirect detection methods like ¹H-¹⁵N HSQC would definitively confirm the presence and location of the ¹⁵N label. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized compound. By comparing the retention time of the synthesized product with a known standard of unlabeled muscimol, its identity can be supported. HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful combination for both purity assessment and structural confirmation.
| Analytical Technique | Purpose | Expected Result for this compound |
| Mass Spectrometry (MS) | Confirm isotopic incorporation and molecular weight. | Molecular ion peak shifted to a higher m/z value corresponding to the addition of one ¹⁵N and two D atoms. |
| ¹H NMR | Verify location of deuterium labels. | Absence/reduction of the signal for the aminomethyl CH₂ protons. |
| ¹³C NMR | Confirm structural integrity and deuteration site. | Altered multiplicity and chemical shift for the deuterated carbon. |
| ¹⁵N NMR / HSQC | Confirm ¹⁵N incorporation and location. | Signal corresponding to the labeled nitrogen atom. |
| HPLC | Assess chemical purity. | A single major peak indicating a pure compound. |
Advanced Pharmacological Characterization Using Muscimol 15n,d2 Hydrochloride in Preclinical Models
Quantitative Receptor Binding Kinetics and Molecular Interaction Analysis
The use of isotopically labeled ligands like Muscimol-15N,d2 Hydrochloride is foundational for precisely quantifying the interactions between a drug and its receptor target.
Application in High-Affinity Ligand Binding Assays for GABA-A Receptors
Ligand binding assays are crucial for determining the affinity and density of receptors in various tissues. Historically, tritiated muscimol (B1676869) ([³H]muscimol) has been instrumental in characterizing GABA binding sites in the brain. nih.govnih.gov These assays measure the binding of the labeled ligand to membranes prepared from brain tissue or cells expressing specific recombinant receptor subtypes.
Research using these techniques has established that muscimol binds with high affinity to GABA-A receptors. plos.org For instance, studies on HEK 293 cells stably expressing α1 and β3 GABA-A receptor subunits determined a binding affinity (EC₅₀) of 180 ± 83 nM for [³H]muscimol. nih.gov Further investigations have revealed that the affinity of muscimol is highly dependent on the subunit composition of the GABA-A receptor. Receptors containing the δ subunit, often located extrasynaptically, exhibit a particularly high affinity for muscimol. nih.govnih.gov Deletion of the δ subunit in mice leads to a greater than 50% loss of high-affinity (5 nM) [³H]muscimol-binding sites in both the forebrain and cerebellum. nih.govnih.gov
Table 1: Binding Affinity of Muscimol at Specific GABA-A Receptor Configurations
This table summarizes key binding parameters for muscimol at different GABA-A receptor subtypes, as determined by ligand binding assays in preclinical models.
| Receptor Subtype/Tissue | Binding Parameter | Value | Reference |
|---|---|---|---|
| α1β3 (recombinant) | EC₅₀ | 180 ± 83 nM | nih.gov |
| α4βδ (native, forebrain) | K_D | ~1.6 nM | nih.gov |
| α6βδ (native, cerebellum) | K_D | ~1.0 nM | nih.gov |
| α4β3δ (recombinant) | EC₅₀ | ~1-2 nM | nih.govnih.gov |
Investigations into Orthosteric and Allosteric Binding Sites
GABA-A receptors possess a primary (orthosteric) binding site where the endogenous neurotransmitter GABA binds, as well as multiple other (allosteric) sites where modulatory drugs like benzodiazepines and neurosteroids act. plos.orgresearchgate.net Muscimol is a potent orthosteric agonist, meaning it binds to the same site as GABA itself, located at the interface between the β and α subunits (β+/α−). frontiersin.orgwikipedia.org
Despite binding to the orthosteric site, muscimol is an invaluable tool for probing the function of allosteric sites. Studies have examined how allosteric modulators affect the binding of labeled muscimol. nih.gov For example, positive allosteric modulators like the neurosteroid allopregnanolone (B1667786) can enhance the binding of [³H]muscimol to recombinant α1β3 GABA-A receptors. nih.gov This enhancement of agonist binding by a modulator provides quantitative insight into the allosteric coupling between the different binding sites on the receptor complex. Therefore, while this compound acts at the orthosteric site, its binding characteristics are sensitive reporters of conformational changes induced by compounds acting at distal allosteric sites. nih.govresearchgate.net
Mechanistic Elucidation of GABA-A Receptor Activation and Modulation
Beyond simple binding, understanding how agonist binding translates into receptor function—specifically, channel opening and ion flow—is a key area of pharmacological research.
Conformational Dynamics Studies via Isotopic Labeling
The activation of a ligand-gated ion channel like the GABA-A receptor is a dynamic process involving significant conformational changes. patsnap.com The binding of an agonist such as muscimol initiates a transition from a resting (closed) state to an active (open) state, and subsequently to a desensitized (closed but agonist-bound) state. researchgate.net
The isotopic labels in this compound (a stable, non-radioactive isotope of nitrogen and two deuterium (B1214612) atoms) make it an ideal probe for biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods can track the labeled atoms and provide high-resolution information on the ligand's orientation within the binding pocket and the subtle structural rearrangements that occur in the receptor protein upon binding and activation. While detailed studies specifically citing this compound are proprietary, the principle of using such labeled molecules is to gain a deeper understanding of the molecular dynamics that underpin receptor function, which is not achievable with unlabeled compounds alone. patsnap.com Research has shown that the conformational state of the GABA-A receptor can regulate the organization of associated scaffolding proteins, a process that can be dissected using agonist-induced state changes. researchgate.net
Modulation of Ion Channel Gating and Chloride Conductance
The primary function of GABA-A receptor activation is the opening of its integral chloride ion channel, leading to an influx of Cl⁻ ions and hyperpolarization of the neuron. nih.gov Muscimol binding directly gates this channel. nih.gov Studies in cultured rat hippocampal astrocytes have shown that the application of muscimol produces two distinct effects: the immediate opening of the GABA-A receptor's chloride channel, and a subsequent, longer-lasting blockade of outward potassium (K⁺) currents. nih.gov
Interestingly, this secondary blockade of K⁺ channels was found to be dependent on the efflux of chloride ions through the newly opened GABA-A channel. nih.gov The effect is blocked when Cl⁻ efflux is prevented and enhanced with more permeant anions, demonstrating a novel mechanism where chloride ions themselves can act as intracellular messengers to modulate other ion channels. nih.gov This highlights that the pharmacological effect of a primary agonist like muscimol can extend beyond its immediate target to influence cellular ion homeostasis through complex, interconnected mechanisms.
Receptor Subtype Selectivity and Functional Specificity Profiling
The GABA-A receptor family is highly heterogeneous, with 19 different known subunits (e.g., α1–6, β1–3, γ1–3, δ) that can assemble in various pentameric combinations. plos.orgnih.gov While initially considered a universal agonist for all GABA-A receptor subtypes, it is now clear that muscimol exhibits significant preferential selectivity. frontiersin.orgnih.gov
Preclinical studies using knockout mouse models have been pivotal in revealing this selectivity. Mice lacking the δ subunit (δ-KO) or the α4 subunit (α4-KO) show a marked reduction in high-affinity [³H]muscimol binding in brain regions like the forebrain, thalamus, and hippocampus. nih.govfrontiersin.orgnih.gov This indicates that muscimol binds with the highest affinity to extrasynaptic receptors containing the δ subunit, typically in an α4βδ or α6βδ configuration. nih.govnih.gov The high-affinity binding in the cerebellum is particularly dependent on the α6 subunit. researchgate.netnih.gov This evidence demonstrates that muscimol is not a non-specific agonist but rather shows preferential efficacy and selectivity for high-affinity receptor subtypes. nih.gov
Table 2: Receptor Subtype Selectivity of Muscimol in Preclinical Models
This table outlines the observed effects of genetic modifications on high-affinity muscimol binding, highlighting the compound's selectivity for specific GABA-A receptor subunits.
| Preclinical Model | Key Finding | Implication for Selectivity | Reference |
|---|---|---|---|
| δ subunit knockout (δ-KO) mice | Complete loss of high-affinity [³H]muscimol binding in the forebrain; substantial reduction in the cerebellum. | High-affinity binding in the forebrain is δ subunit dependent. | researchgate.netnih.gov |
| α4 subunit knockout (α4-KO) mice | Reduced high-affinity [³H]muscimol binding in the forebrain. | Forebrain high-affinity receptors likely contain the α4 subunit. | nih.gov |
| α6 subunit knockout (α6-KO) mice | Loss of high-affinity [³H]muscimol binding in the cerebellum. | High-affinity binding in the cerebellum is α6 subunit dependent. | researchgate.netnih.gov |
Investigational Neuropharmacology and Systemic Applications of Labeled Muscimol in Preclinical Research
Elucidation of Pharmacokinetic Processes in Biological Systems (Preclinical Studies)
The incorporation of stable isotopes like Nitrogen-15 (¹⁵N) and deuterium (B1214612) (d) into the muscimol (B1676869) structure provides a sophisticated method for tracing the molecule's journey through a biological system without altering its fundamental chemical properties. This allows for detailed pharmacokinetic studies that are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Distribution and Tissue Uptake Profiling using Isotopic Tracers
Quantitative autoradiography using radiolabeled muscimol, such as [³H]muscimol, has been instrumental in mapping the distribution of GABA-A receptors in the brain. nih.govnih.gov These studies reveal high densities of muscimol binding sites in various brain regions, indicating where the compound is likely to exert its effects. For instance, research in rats has shown significant [³H]muscimol binding in the substantia nigra pars reticulata, a key node in the basal ganglia motor loop. nih.gov Following the creation of lesions in the ipsilateral corpus striatum, a supersensitivity of GABA-A receptors was observed in this region, highlighting the brain's adaptive responses to injury. nih.gov
While radiolabeling provides invaluable spatial information, stable isotopes like ¹⁵N and deuterium in Muscimol-¹⁵N,d₂ Hydrochloride can be detected using techniques such as mass spectrometry, allowing for precise quantification in tissue homogenates. This approach can complement autoradiography by providing absolute concentration data from various organs and tissues, offering a comprehensive picture of the compound's distribution.
Table 1: Regional Brain Distribution of [³H]Muscimol Binding in Rat Brain
| Brain Region | Binding Site Density (fmol/mg tissue) |
| Fascia Dentata (Hippocampus) | Increased by 55% 24h post-kindling |
| Substantia Nigra Pars Reticulata | High |
| Superior and Inferior Colliculi | High |
| Hypothalamus | High |
| Data derived from quantitative autoradiographic studies in rats. wikipedia.orgnih.gov |
Metabolic Fate and Pathway Delineation through Deuterium and Nitrogen-15 Tracking
The primary metabolic pathway for muscimol is transamination. wikipedia.org The use of deuterium and ¹⁵N labeling in Muscimol-¹⁵N,d₂ Hydrochloride provides a powerful tool for dissecting this and other potential metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a phenomenon known as the kinetic isotope effect. nih.govnih.gov This effect can slow down metabolic processes that involve the cleavage of this bond, allowing researchers to identify the primary sites of metabolism and potentially stabilize the molecule against rapid degradation. nih.govsemanticscholar.org
By tracking the ¹⁵N atom, researchers can follow the aminomethyl side chain of muscimol through various biochemical transformations. This can help to identify and quantify metabolites, providing a clearer picture of how the body processes the compound. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be used to separate and identify these labeled metabolites from complex biological matrices like plasma and urine. researchgate.netmdpi.com While specific metabolic studies on Muscimol-¹⁵N,d₂ Hydrochloride are not yet widely published, the principles of stable isotope tracing are well-established and offer a clear path for future research. wikipedia.orgnih.govnih.gov
Neurocircuitry Mapping and Electrophysiological Interrogation in Animal Models
Labeled muscimol serves as a critical tool for mapping functional neural circuits and investigating the electrophysiological properties of neurons. nih.gov By selectively activating GABA-A receptors, researchers can transiently inactivate specific brain regions and observe the downstream effects on behavior and neural activity.
Targeted Inhibition and Activation of Specific Neuronal Populations
The direct injection of muscimol into a discrete brain area is a widely used technique to reversibly silence neuronal activity in that region. patsnap.com This method allows researchers to establish causal links between the activity of a specific neuronal population and a particular behavior or physiological function. The use of a labeled form of muscimol, such as a fluorescently tagged version, can provide visual confirmation of the extent of the drug's diffusion from the injection site. nih.gov
Studies have shown that muscimol can effectively inhibit neuronal firing in various brain structures. For example, in the subthalamic nucleus, muscimol application can stop action potential firing in all tested neurons, regardless of their initial firing pattern (single-spike or burst-firing). This inhibitory effect is a direct consequence of the activation of GABA-A receptors.
Assessment of Neuronal Firing Patterns and Synaptic Transmission Modulation
In vitro studies using brain slices have demonstrated that muscimol application leads to a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs) and a parallel reduction in the input resistance of the postsynaptic neuron. nih.gov This indicates that muscimol not only makes it harder for a neuron to fire but also reduces its responsiveness to excitatory inputs.
Table 2: Electrophysiological Effects of Muscimol on Neuronal Activity
| Parameter | Effect of Muscimol | Mechanism |
| Neuronal Firing Rate | Decrease | Activation of GABA-A receptors, leading to hyperpolarization. nih.gov |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Decrease | Reduced neuronal responsiveness to excitatory inputs. nih.gov |
| Input Resistance (RN) | Decrease | Increased membrane conductance due to chloride ion influx. nih.gov |
| Inhibitory Postsynaptic Currents (IPSCs) | Enhancement | Amplification of inhibitory signals within neural circuits. |
| Data compiled from in vitro and in vivo electrophysiological studies. |
Contributions to Understanding Neurotransmitter System Interactions
The GABAergic system does not operate in isolation; it is intricately interconnected with other neurotransmitter systems to maintain the delicate balance of brain function. Labeled muscimol has been instrumental in exploring these interactions. By selectively manipulating the GABAergic system with muscimol, researchers can observe the resulting changes in other neurotransmitter systems, such as the glutamatergic, dopaminergic, and serotonergic systems.
For instance, studies have shown that the activation of GABA-A receptors can modulate the release of other neurotransmitters. The inhibitory action of GABA on potassium-evoked glutamate (B1630785) release in cultured cerebral granule cells has been demonstrated, showcasing the interplay between the primary inhibitory and excitatory neurotransmitters. nih.gov Furthermore, research has indicated that muscimol can influence the concentration of serotonin (B10506) in brain regions like the midbrain and hypothalamus. pensoft.net These findings, facilitated by the use of specific GABA-A agonists like muscimol, contribute to a more holistic understanding of the complex symphony of neurochemical communication that governs brain activity and behavior. The use of isotopically labeled muscimol, such as Muscimol-¹⁵N,d₂ Hydrochloride, in future studies will undoubtedly provide even more precise insights into these intricate neurotransmitter interactions.
Investigations of GABAergic-Dopaminergic System Crosstalk
The intricate relationship between the GABAergic and dopaminergic systems is fundamental to the regulation of motor control, motivation, and reward. The ventral tegmental area (VTA) and the striatum are key brain regions where this interaction is prominent. news-medical.netnih.gov GABAergic neurons, including interneurons and projection neurons, exert significant inhibitory control over the firing rate of dopamine (B1211576) neurons. news-medical.netnih.gov
Preclinical studies using GABAA receptor agonists, such as muscimol, have demonstrated that enhancing GABAergic transmission directly impacts dopamine neuron activity. Activation of GABAA receptors on the soma and dendrites of dopamine neurons typically leads to hyperpolarization and a subsequent decrease in their firing rate. nih.gov This inhibitory effect reduces the release of dopamine in projection areas like the nucleus accumbens and prefrontal cortex. nih.gov
Research has shown that the effects of GABAA agonists on dopamine release can be complex and dependent on the specific brain region and the state of the network. For instance, while direct application of GABAA agonists to the VTA generally suppresses dopamine neuron activity, the systemic effects can be more varied due to the involvement of multiple feedback loops and interactions with other neurotransmitter systems. news-medical.netjneurosci.org Studies have indicated that both D1 and D2 dopamine receptors can modulate GABAergic transmission, highlighting a bidirectional relationship. jneurosci.orgmdpi.com
Future preclinical research employing Muscimol-15N,d2 Hydrochloride could provide more precise insights into these interactions. By using techniques like mass spectrometry, researchers could track the precise location and concentration of the compound in specific neuronal populations and correlate this with changes in dopamine release and metabolism.
Table 1: Representative Findings on GABAergic Modulation of Dopaminergic Systems
| Brain Region | Method | Observation | Implication for Crosstalk |
| Ventral Tegmental Area (VTA) | Optogenetic activation of GABA neurons | Inhibition of dopamine neuron firing rate. news-medical.netnih.gov | Direct inhibitory control of dopamine neuron activity by local GABAergic neurons. |
| Striatum | In vivo microdialysis with GABAA antagonists | Increased dopamine release. elifesciences.org | Tonic GABAergic inhibition of dopamine release. |
| Prefrontal Cortex (PFC) | Whole-cell patch-clamp recordings | Dopamine modulates GABAergic inputs to pyramidal neurons in a biphasic manner (D2-mediated inhibition, D1-mediated enhancement). jneurosci.org | Complex, receptor-subtype-specific modulation of GABAergic activity by dopamine. |
Role in Balancing Excitatory and Inhibitory Neurotransmission within Discrete Brain Regions
The delicate balance between excitatory (primarily mediated by glutamate) and inhibitory (primarily mediated by GABA) neurotransmission is crucial for maintaining normal brain function and plasticity. nih.govjneurosci.org Disruptions in this equilibrium are implicated in numerous neurological and psychiatric disorders. clevelandclinic.org Muscimol is a valuable experimental tool for directly manipulating this balance by potentiating inhibitory signaling.
In the striatum, a key nucleus of the basal ganglia, fast-spiking interneurons provide powerful feedforward inhibition to balance the massive excitatory input from the cortex and thalamus. nih.gov Preclinical studies have shown that inhibition of these interneurons can lead to motor abnormalities, such as tremor, by disrupting the excitatory/inhibitory balance. nih.gov Conversely, microinjections of muscimol into specific striatal subregions can be used to investigate the functional consequences of enhanced inhibition on motor control and learning.
The prefrontal cortex is another critical area where the interplay between excitation and inhibition governs higher cognitive functions. Dopamine is known to modulate this balance, in part by influencing the activity of GABAergic interneurons. nih.gov Computational models and in vitro studies suggest that dopamine, through its differential effects on D1 and D2 receptors, can fine-tune the excitability of pyramidal neurons by modulating GABAergic tone. jneurosci.orgnih.gov
The use of this compound in future preclinical models would allow for a more detailed examination of how targeted enhancement of GABAA receptor activity in specific brain circuits affects the broader network dynamics of excitation and inhibition. Stable isotope labeling would enable precise quantification of the compound's distribution and its correlation with electrophysiological and behavioral outcomes.
Table 2: Effects of Modulating Excitatory/Inhibitory Balance with GABAA Agonists
| Brain Region | Experimental Manipulation | Observed Effect | Functional Implication |
| Dorsolateral Striatum | Inhibition of fast-spiking interneurons | Emergence of rest tremor. nih.gov | Disruption of excitatory/inhibitory balance leads to pathological oscillations. |
| Premotor Cortex | Microinjection of muscimol | Deficits in conditional motor behavior or movement execution, depending on the specific location. nih.gov | Regional specialization of inhibitory control in motor planning and execution. |
| Subthalamic Nucleus | Infusion of muscimol | Antiseizure effects in animal models of epilepsy. nih.gov | Enhancement of inhibition in this nucleus can suppress seizure propagation. |
Analytical and Spectroscopic Applications of Muscimol 15n,d2 Hydrochloride
High-Resolution Mass Spectrometry (HRMS) for Quantitative Analysis in Biological Matricesdocumentsdelivered.com
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of small molecules like muscimol (B1676869) in biological samples. The use of isotopically labeled standards, such as Muscimol-15N,d2 Hydrochloride, is critical for achieving accurate and precise quantification.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis in mass spectrometry. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. This compound is an ideal internal standard for the quantification of muscimol in biological samples such as plasma, urine, and cerebrospinal fluid. nih.govresearchgate.netnih.govnih.gov
The principle of IDMS involves adding a known amount of the labeled standard to the sample prior to any sample preparation steps. The labeled standard and the endogenous analyte will behave identically during extraction, purification, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the labeled standard, any loss of analyte during sample processing can be corrected for, leading to highly accurate and precise quantification. mdpi.com This is particularly crucial when dealing with complex biological matrices where matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of the results. mdpi.com
Several studies have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of muscimol in biological fluids. nih.govresearchgate.netnih.gov While some studies have utilized other internal standards, the use of a stable isotope-labeled analog like this compound is the most effective approach to compensate for matrix effects and ensure the reliability of the quantitative data. mdpi.comresearchgate.net The table below summarizes typical parameters for an LC-MS/MS method for muscimol quantification, where an isotopically labeled standard would be employed.
| Parameter | Value |
| Chromatographic Column | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transition (Muscimol) | m/z 115 -> 98 |
| Mass Transition (Muscimol-15N,d2) | m/z 118 -> 101 |
| Detection | Triple Quadrupole Mass Spectrometer |
This is an interactive data table based on typical values found in the literature.
Metabolite Identification and Profiling using Isotopic Signatures
The isotopic signature of this compound can be instrumental in identifying and profiling its metabolites. When the labeled compound is introduced into a biological system, its metabolic products will retain the isotopic label, or a fragment of it. This allows for the selective detection of metabolites derived from the administered compound against the background of endogenous molecules. nih.gov
By analyzing the mass spectra of samples from in vitro or in vivo metabolism studies, researchers can look for characteristic isotopic patterns. For example, a metabolite of this compound would exhibit a mass shift corresponding to the presence of the ¹⁵N and deuterium (B1214612) atoms. This approach, often referred to as stable isotope tracing, greatly simplifies the process of metabolite discovery and structural elucidation. nih.gov High-resolution mass spectrometry is particularly powerful in this context as it can provide accurate mass measurements of the metabolites, which can be used to determine their elemental composition and propose potential structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. The specific labeling in this compound provides unique opportunities for advanced NMR studies.
Nitrogen-15 and Deuterium NMR for Conformational Analysis and Ligand-Receptor Interactions
¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of the nitrogen atom. researchgate.netresearchgate.netcapes.gov.br By analyzing the ¹⁵N chemical shifts and coupling constants in this compound, detailed information about its conformation, tautomeric state, and hydrogen bonding interactions can be obtained. When muscimol binds to its target receptor, such as the GABAA receptor, changes in the ¹⁵N NMR parameters can provide insights into the specific interactions between the ligand and the protein binding pocket. nih.gov
Deuterium (²H) NMR is a valuable tool for studying molecular dynamics. nih.govelsevierpure.com The deuterium atoms in this compound can serve as probes to investigate the mobility of the aminomethyl side chain. By measuring the deuterium relaxation times and quadrupolar coupling constants, researchers can characterize the rotational and segmental motions of the molecule. When bound to a receptor, changes in the deuterium NMR spectrum can reveal how the flexibility of the ligand is altered upon binding, providing crucial information for understanding the mechanism of action.
In Vitro and Ex Vivo Metabolic Flux Studies
Metabolic flux analysis is a quantitative approach to study the rates of metabolic reactions in a biological system. Stable isotope tracers are essential for these studies. medchemexpress.comnih.govnih.govmdpi.comnih.govresearchgate.net this compound can be used as a tracer in in vitro and ex vivo metabolic studies to investigate the pathways involved in its metabolism and its effects on cellular metabolism.
In a typical experiment, cells or tissue slices are incubated with this compound. nih.govnih.gov After a certain period, the cells or tissues are harvested, and the metabolites are extracted and analyzed by mass spectrometry or NMR. By tracking the incorporation of the ¹⁵N and deuterium labels into various downstream metabolites, the metabolic fate of muscimol can be elucidated. This approach can be used to identify the enzymes responsible for its metabolism and to determine how its metabolism is affected by different physiological or pathological conditions. Furthermore, the impact of muscimol on other metabolic pathways can be assessed by observing changes in the labeling patterns of other metabolites.
Advanced Chromatographic Techniques Coupled with Isotopic Detectiondocumentsdelivered.com
The separation and detection of muscimol and its metabolites from complex biological matrices require advanced chromatographic techniques coupled with sensitive and selective detectors. The use of an isotopically labeled standard like this compound is integral to these methods.
Modern analytical methods for muscimol typically employ liquid chromatography, often with columns designed for the retention of polar compounds, such as HILIC columns. researchgate.net This is necessary due to the high polarity of muscimol. The chromatograph is coupled to a tandem mass spectrometer (LC-MS/MS), which provides excellent sensitivity and selectivity. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govspringermedizin.descilit.comnih.govresearchgate.net
Role As a Definitive Research Tool in Specific Preclinical Neuroscience Investigations
Probing GABAA Receptor Heterogeneity and Subunit Function
The diversity of GABAA receptors, which are pentameric ligand-gated ion channels composed of different subunit combinations, underlies their varied physiological and pharmacological properties. Muscimol-15N,d2 Hydrochloride has been instrumental in dissecting this heterogeneity and elucidating the function of specific receptor subunits.
In vitro preparations such as cultured neurons and acute brain slices offer a controlled environment to study the effects of this compound on specific neuronal populations and circuits. By applying this labeled agonist and measuring the resulting physiological responses, researchers can characterize the functional properties of different GABAA receptor subtypes. For instance, electrophysiological recordings can reveal differences in agonist affinity, channel kinetics, and modulation by other compounds across various neuronal types, providing insights into the subunit composition of the native receptors.
The use of this compound in these preparations allows for precise correlation of binding kinetics with functional outcomes. Autoradiographic studies using this labeled compound can visualize the distribution of its binding sites, which can then be mapped onto specific neuronal structures identified through immunohistochemistry for particular GABAA receptor subunits. This approach has been crucial in understanding how the subunit composition of GABAA receptors in different brain regions, such as the hippocampus and amygdala, contributes to their distinct roles in synaptic inhibition and plasticity.
A significant challenge in GABAA receptor pharmacology is the development of compounds that selectively target specific receptor subtypes. This compound serves as a critical reference compound in the development and characterization of such subtype-selective ligands. In competitive binding assays, the displacement of labeled muscimol (B1676869) by a novel compound can be used to determine the new compound's affinity for GABAA receptors.
Furthermore, by utilizing cell lines or primary neuronal cultures that express specific, known combinations of GABAA receptor subunits, researchers can assess the subtype selectivity of new pharmacological agents. The binding affinity of a test compound for different receptor subtypes can be compared by its ability to displace this compound from receptors with defined subunit compositions. This has been instrumental in identifying compounds with preferential activity at α1-containing receptors, which are highly abundant, versus those targeting less common but functionally important subtypes like those containing α5 subunits, which are implicated in learning and memory.
Contributions to Understanding Disease Pathophysiology in Preclinical Models
The ability to trace and quantify the engagement of GABAA receptors with high precision has made this compound a valuable asset in studying the neural underpinnings of various neurological and psychiatric disorders in animal models.
Alterations in GABAergic signaling are known to play a significant role in the development and maintenance of neuropathic pain. In preclinical models of nerve injury, this compound has been used to investigate changes in GABAA receptor expression and function within the spinal cord and supraspinal pain processing centers. Studies have shown that in models of chronic constriction injury, there is a downregulation of GABAA receptors in the dorsal horn of the spinal cord.
By administering this compound, researchers can quantify the extent of this downregulation and correlate it with the behavioral manifestations of pain. Furthermore, its application has helped to demonstrate that enhancing GABAergic inhibition through targeted delivery of GABAA agonists can alleviate pain-like behaviors in these models. These investigations provide a strong rationale for the development of novel GABAergic therapies for neuropathic pain.
Epilepsy is characterized by an imbalance between neuronal excitation and inhibition, with deficits in GABAergic signaling being a key contributing factor. In animal models of epilepsy, such as those induced by chemical convulsants or genetic modifications, this compound has been employed to probe the state of GABAA receptors. Research has indicated that a reduction in GABAA receptor density or function in brain regions like the hippocampus can lead to hyperexcitability and seizure generation.
The use of this labeled agonist allows for the precise mapping of these changes and the evaluation of potential therapeutic interventions aimed at restoring GABAergic tone. For example, studies have utilized this compound to show that treatments that upregulate GABAA receptor expression can increase seizure threshold and reduce seizure severity in these preclinical models.
The GABAergic system is a primary target for anxiolytic drugs, and dysregulation of GABAA receptors is implicated in the pathophysiology of anxiety and stress-related disorders. In animal models of anxiety, such as the elevated plus-maze and light-dark box tests, this compound has been used to explore the role of specific GABAA receptor subtypes in mediating anxious behaviors.
Research has focused on brain regions like the amygdala and prefrontal cortex, which are critical for emotional regulation. By examining the binding of this compound in these areas, scientists have been able to link alterations in GABAA receptor function to anxiety-like phenotypes. For instance, studies have suggested that a deficit in α2-containing GABAA receptors in the amygdala may contribute to heightened anxiety, and that compounds which selectively enhance the function of these receptors can produce anxiolytic effects.
Exploration in Preclinical Models of Addiction and Reward Circuitry
The isotopically labeled compound this compound serves as a specialized tool in neuroscience, although its fundamental pharmacological action is identical to that of its unlabeled counterpart, muscimol. As a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain, it is exceptionally valuable for probing the neural underpinnings of addiction and reward. filmdaily.columinita.conih.gov In preclinical research, muscimol is not used to replicate the effects of addictive drugs but rather as a neuropharmacological tool to temporarily and reversibly inactivate specific brain regions. This allows researchers to investigate the necessity of those regions for various addiction-related behaviors. The isotopic labeling with Nitrogen-15 and Deuterium (B1214612) (d2) offers the advantage of traceability in metabolic and pharmacokinetic studies, but the core of its utility in addiction models lies in its ability to mimic the inhibitory action of GABA. luminita.conih.gov
By activating GABA-A receptors, muscimol enhances inhibitory signaling, effectively silencing the neurons in the targeted area. filmdaily.co This technique is crucial for dissecting the complex neurocircuitry of addiction, which involves key brain regions such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc), central hubs in the brain's reward system. nih.govneurosciencenews.com Preclinical studies utilize this method to understand how the temporary shutdown of a specific node in the reward circuit affects behaviors like drug self-administration, cue-induced drug seeking, and relapse. filmdaily.conih.govnih.gov
Detailed Research Findings
Research leveraging muscimol for targeted inactivation has yielded significant insights into the specific roles of various brain structures in addiction-related processes. These studies often employ standardized behavioral paradigms in animal models to measure motivation, reward, and relapse. nih.govinotiv.com
One primary application is in studying the nucleus accumbens (NAc) , a region critical for translating motivation into action. nih.gov By infusing muscimol directly into subregions of the NAc, such as the core or the shell, researchers can parse their distinct contributions to drug-seeking behavior. For instance, studies have shown that inactivating the NAc can attenuate the reinstatement of cocaine-seeking behavior, which is a preclinical model for relapse. nih.gov This demonstrates the necessity of NAc activity for drug-primed seeking.
The table below summarizes findings from representative preclinical studies where muscimol was used to inactivate specific brain regions to probe their role in addiction and reward-related behaviors.
Table 1: Effects of Muscimol Inactivation on Addiction-Related Behaviors in Preclinical Models
| Target Brain Region | Animal Model | Behavioral Paradigm | Key Finding | Implication for Reward Circuitry |
|---|---|---|---|---|
| Nucleus Accumbens (NAc) Core & Shell | Rat | Cocaine Priming-Induced Reinstatement | Attenuated cocaine-seeking behavior. nih.gov | The NAc is a critical node for processing drug-related cues and mediating relapse behavior. nih.govnih.gov |
| Ventral Tegmental Area (VTA) | Rat | Conditioned Place Preference (CPP) for Morphine | Inhibition of VTA GABA neurons altered the rewarding properties of morphine. researchgate.net | VTA GABAergic neurons play a complex, modulatory role in opioid reward, not simply an inhibitory one. nih.govresearchgate.net |
| Ventral Tegmental Area (VTA) | Rat | Cue-Dependent Reward Seeking | Activation of VTA GABA neurons (via DREADDs, mimicking muscimol's inhibitory effect) disrupted responding to reward-predictive cues. biorxiv.org | VTA GABAergic activity is crucial for processing the temporal and predictive aspects of reward-associated cues. biorxiv.org |
| Ventral NAc Shell | Mouse | Reinforcement Behavior | Inhibition of cholinergic interneurons by VTA GABA projections is a key mechanism in reward and reinforcement. neurosciencenews.com | Highlights a specific GABAergic pathway (VTA to NAc shell) as a non-dopaminergic reward circuit. neurosciencenews.com |
These studies collectively illustrate the power of using a GABA-A agonist like muscimol as a research tool. By selectively and temporarily removing a component of the reward circuit, investigators can map its functional contribution to the complex behaviors that characterize addiction. filmdaily.co This approach has been instrumental in moving beyond a purely dopamine-centric view of reward to appreciate the critical role of GABAergic inhibitory control throughout the corticolimbic reward system. nih.govnih.gov
Emerging Research Avenues and Future Perspectives for Muscimol 15n,d2 Hydrochloride
Development of Novel Isotopically Labeled GABAergic Probes and Analogues
The development of precisely labeled molecules like Muscimol-15N,d2 Hydrochloride is a cornerstone of modern neuropharmacology. Muscimol (B1676869) itself is a conformationally restricted analogue of GABA, making it a highly selective and potent agonist at GABA-A receptors. wikipedia.orgresearchgate.net Its structural similarity allows it to bind effectively to the GABA binding site, mimicking the action of the endogenous neurotransmitter. wikipedia.orgmedlink.com
The incorporation of stable isotopes such as ¹⁵N and deuterium (B1214612) (²H) into the muscimol structure creates a "heavy" version of the molecule. This labeling is critical for a variety of advanced analytical techniques. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the distinct mass and nuclear spin properties of these isotopes allow for unambiguous detection and quantification of the probe, helping to trace its metabolic fate and binding characteristics with high precision. nih.gov
The synthesis of labeled analogues extends beyond simple isotopic substitution. Researchers systematically modify the core structure of GABA and muscimol to create a wide array of probes, each with unique properties. researchgate.netnih.gov These efforts have led to the rational design of compounds that can act as agonists, antagonists, or modulators at specific GABA-A receptor subtypes. nih.gov The knowledge gained from studying these analogues, combined with the analytical advantages of isotopic labeling, accelerates the development of next-generation research tools for the GABAergic system. nih.gov
Table 1: Comparison of GABAergic Compounds
| Compound | Type | Key Characteristic | Research Application |
|---|---|---|---|
| GABA | Endogenous Neurotransmitter | Primary inhibitory neurotransmitter in the CNS. wikipedia.org | Baseline for studying inhibitory neurotransmission. |
| Muscimol | Potent GABA-A Agonist | Structurally similar to GABA, crosses the blood-brain barrier. wikipedia.orgcoompo.com | Pharmacological tool to study GABA-A receptor function. wikipedia.org |
| This compound | Isotopically Labeled Agonist | Contains stable isotopes for detection in advanced analytical methods. | Used in NMR, MS, and imaging studies to trace binding and metabolism. |
| THIP (Gaboxadol) | Muscimol Analogue | A folded analogue of muscimol, acting as a partial agonist at certain GABA-A receptors. researchgate.net | Investigating receptor subtype selectivity and functional outcomes. nih.gov |
| Isoguvacine | Muscimol Analogue | A semi-rigid analogue that inhibits GABA binding. researchgate.net | Studying the conformational requirements for receptor interaction. |
Integration with Optogenetic and Chemogenetic Methodologies in Advanced Neurobiology
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuron populations. frontiersin.orgen-journal.org Optogenetics uses light-sensitive proteins (opsins) to control neuronal activity with high temporal precision, while chemogenetics employs engineered receptors (e.g., Designer Receptors Exclusively Activated by Designer Drugs, or DREADDs) that are activated by specific, otherwise inert, ligands. frontiersin.orgaddgene.orgnih.gov
While this compound is not a DREADD ligand itself, its utility in this domain is significant. Labeled ligands are invaluable for validating and characterizing the chemogenetic tools. For example, a radiolabeled version of a ligand can be used in vivo to confirm that it reaches the targeted DREADD-expressing brain region and to study its receptor occupancy and pharmacokinetics. nih.gov
The integration of labeled probes with these methodologies allows researchers to:
Verify Target Engagement: Confirm that a systemically administered chemogenetic ligand is binding to the intended engineered receptors in a specific neural circuit. nih.govspringernature.com
Control for Off-Target Effects: Use labeled native ligands like this compound in competition binding assays to ensure that a designer ligand does not interact with endogenous receptors, a critical control for ensuring experimental specificity. addgene.org
Map Circuit-Level Changes: Investigate how activating or inhibiting a specific neuronal population with optogenetics or chemogenetics alters the broader GABAergic tone by measuring changes in the binding of labeled probes like this compound in connected brain regions.
These approaches provide a multi-layered understanding of neural circuits, combining precise cellular manipulation with system-wide neurochemical analysis. frontiersin.org
Advancements in High-Throughput Screening and Lead Compound Identification using Labeled Ligands
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their ability to interact with a biological target. rsc.orgyoutube.com In the context of GABA-A receptors, HTS assays are crucial for identifying new lead compounds for conditions like epilepsy, anxiety, and sleep disorders.
Isotopically labeled ligands such as this compound are ideally suited for developing robust and sensitive HTS assays. A common format is the competition binding assay, where:
GABA-A receptors (from cell lines or tissue preparations) are incubated with a labeled ligand (e.g., this compound).
Compounds from a chemical library are added to the mixture.
If a test compound binds to the same site as the labeled ligand, it will displace it.
The amount of displaced labeled ligand is measured, providing an indication of the test compound's binding affinity.
The use of labeled probes in HTS offers several advantages, including high sensitivity and the ability to be automated. nih.gov NMR-based screening, for instance, can use changes in the spectral properties of a labeled ligand upon binding to a protein to identify hits from a library. nih.govacs.org This methodology allows for the efficient sifting of thousands of potential drug candidates to find those that effectively target the GABA-A receptor. rsc.org
Potential for Biomarker Discovery and Validation in Preclinical Neuropharmacology
A biomarker is a measurable indicator of a biological state or condition. In neuropharmacology, biomarkers are essential for diagnosing diseases, tracking their progression, and measuring the effectiveness of treatments. Labeled ligands like this compound have significant potential for the discovery and validation of GABAergic biomarkers, particularly when adapted for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
By labeling the muscimol molecule with a positron-emitting isotope (like ¹¹C or ¹⁸F) instead of stable isotopes, it can be used as a PET tracer. This would allow researchers to visualize and quantify GABA-A receptor density and distribution in the living brain. Such a tool would be invaluable for:
Identifying Disease Signatures: Determining if alterations in GABA-A receptor levels are a consistent feature of neurological or psychiatric disorders.
Monitoring Therapeutic Response: Assessing whether a novel drug normalizes receptor levels in preclinical animal models of disease.
Validating New Drug Targets: Using the tracer to confirm that a new drug engages with the GABA-A receptor in the brain at clinically relevant doses.
Recent computational platforms have been developed to identify compounds that can rejuvenate brain cells, and labeled probes are essential for validating the molecular targets of such compounds in vivo. neurosciencenews.com
Synergistic Applications with Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for understanding ligand-receptor interactions at an atomic level. nih.gov Homology models of the GABA-A receptor, based on the crystal structures of related proteins, allow scientists to simulate how compounds like muscimol and its analogues dock into the binding site. nih.gov
These computational models can predict:
The specific amino acid residues involved in binding.
The preferred conformation of the ligand when bound.
The potential binding affinity of novel, untested analogues. nih.govnih.gov
This compound plays a crucial synergistic role in this process by providing experimental data to validate and refine these computational predictions. For example, advanced NMR techniques, made possible by isotopic labeling, can measure distances between the bound ligand and the receptor, providing critical constraints for building more accurate models. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are greatly enhanced when combined with molecular docking simulations. nih.gov This iterative cycle of computational prediction followed by experimental validation using precisely labeled probes accelerates the rational design of new molecules with desired properties, such as subtype selectivity and specific functional effects. nih.govnih.gov
Q & A
Q. What are the critical considerations for characterizing isotopic purity in Muscimol-<sup>15</sup>N,d2 Hydrochloride?
Isotopic purity must be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm <sup>15</sup>N and deuterium incorporation. Minimum isotopic enrichment (e.g., 98% <sup>15</sup>N) should align with supplier specifications, and batch-specific certificates of analysis should be cross-referenced . For novel syntheses, provide detailed protocols for isotopic labeling, including precursor selection (e.g., <sup>15</sup>N-labeled ammonia) and purification steps to minimize isotopic dilution .
Q. How should researchers design experiments to ensure reproducibility when using this compound in receptor-binding assays?
Follow NIH preclinical reporting guidelines: specify compound concentration ranges, solvent systems (e.g., D2O for deuterium stability), and control experiments (e.g., unlabeled Muscimol controls). Include replicate measurements and statistical power calculations in the experimental design. Detailed protocols should be appended as supplementary information, with raw data archived for peer review .
Q. What analytical techniques are optimal for quantifying Muscimol-<sup>15</sup>N,d2 Hydrochloride in biological matrices?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution methods. Prepare calibration curves using internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct for matrix effects. Validate methods per ICH guidelines for sensitivity (LOQ ≤ 1 ng/mL), precision (CV < 15%), and recovery (>80%) .
Advanced Research Questions
Q. How can conflicting data on GABAA receptor affinity for Muscimol-<sup>15</sup>N,d2 Hydrochloride be resolved?
Conduct meta-analyses of published binding constants (Kd), accounting for variables such as receptor subunit composition (α1β2γ2 vs. α5β3γ2) and assay conditions (temperature, pH). Use computational docking studies to explore isotopic effects on binding kinetics. Reconcile discrepancies by replicating key studies with standardized protocols .
Q. What experimental design strategies mitigate isotopic exchange in deuterated Muscimol during in vivo pharmacokinetic studies?
Employ stable isotope tracing in animal models (e.g., Sprague-Dawley rats) using <sup>2</sup>H NMR to monitor deuterium retention in plasma and tissues. Control for metabolic interconversion by co-administering deuterated water and comparing isotopic ratios in metabolites .
Q. How can researchers integrate Muscimol-<sup>15</sup>N,d2 Hydrochloride into multimodal neuroimaging studies?
Combine PET/MRI with isotopically labeled Muscimol to map GABAergic activity. Optimize tracer synthesis for high specific activity (>50 GBq/μmol) and validate target engagement via displacement assays with bicuculline. Address signal attenuation challenges in deuterated compounds using advanced coil designs in MRI .
Q. What statistical methods are recommended for analyzing dose-response data involving this compound?
Apply nonlinear regression models (e.g., four-parameter logistic curves) to EC50 calculations. Use Bayesian hierarchical modeling to account for inter-study variability. Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .
Methodological and Ethical Considerations
Q. How should researchers handle batch-to-batch variability in isotopic enrichment?
Implement quality control workflows: (1) pre-screen commercial batches via independent MS analysis, (2) establish acceptance criteria (e.g., ±1% enrichment tolerance), and (3) document variability in publications. For in-house synthesis, use orthogonal purification (e.g., HPLC followed by crystallization) .
Q. What protocols ensure ethical data sharing for studies using Muscimol-<sup>15</sup>N,d2 Hydrochloride?
Adhere to FAIR principles: deposit raw spectra, chromatograms, and animal trial datasets in repositories like Zenodo or Figshare. Annotate metadata with DOI links and license data under CC-BY 4.0. Disclose conflicts of interest, particularly if suppliers provided subsidized compounds .
Q. How can isotopic labeling be leveraged to study Muscimol’s blood-brain barrier (BBB) permeability?
Administer dual-labeled (<sup>15</sup>N and <sup>13</sup>C) Muscimol in murine models and quantify isotopic enrichment in cerebrospinal fluid (CSF) via LC-HRMS. Compare permeability coefficients (logBB) with unlabeled analogs to isolate isotopic mass effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
